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Introduction
Antimony (Sb), a metalloid element, plays a critical, albeit often specialized, role in the

semiconductor industry. Its unique properties make it a valuable n-type dopant for silicon and

an essential constituent in various III-V compound semiconductors. These materials are

foundational for a range of electronic and optoelectronic devices, from high-power electronics

to sophisticated infrared detectors. This document provides detailed application notes and

experimental protocols for the use of Antimony(3+), hereafter referred to as antimony, in key

semiconductor manufacturing processes.

Antimony as an N-type Dopant in Silicon
Antimony is a preferred n-type dopant in silicon for specific applications, particularly in the

fabrication of power devices and in creating heavily doped buried layers in integrated circuits.

[1][2] Its primary advantage over other n-type dopants like arsenic and phosphorus is its lower

diffusion coefficient, which allows for the formation of sharp, well-defined doping profiles that

are stable at high processing temperatures.[3] This property is crucial for preventing dopant

migration and maintaining device performance and reliability, especially in high-temperature

applications.[3]

Key Advantages of Antimony Doping in Silicon:
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Low Diffusion Rate: Antimony's larger atomic size compared to silicon results in a slower

diffusion rate, providing excellent control over junction depth and abruptness.[2][3]

Reduced Autodoping: Heavily antimony-doped silicon substrates exhibit minimal autodoping

effects during the growth of epitaxial layers.[2]

High Doping Concentrations: Antimony can be used to achieve high, often degenerate,

doping levels necessary for creating low-resistivity layers.

Data Presentation: Antimony Doping in Silicon
Parameter Value Application/Comment

Dopant Type n-type
Donates an extra electron to

the silicon lattice.

Typical Doping Concentration 10¹⁶ - 10¹⁹ atoms/cm³
For power devices and buried

layers.[4]

Resistivity Can be < 0.02 Ω·cm
In heavily doped 200 mm

silicon single crystals.[5]

Diffusion Coefficient in Si Lower than Arsenic
Provides better control of

doping profiles.

Implant Energy (High Energy) 7.0 MeV
Used for creating deep doped

wells in power devices.[1]

Implant Dose (High Dose) 6.4x10¹⁵ - 2.0x10¹⁶ atoms/cm²
For achieving high surface

concentrations.[2][4]

Experimental Protocol: Antimony Doping in Silicon via
Ion Implantation
This protocol outlines the general steps for introducing antimony into a silicon wafer using ion

implantation, a precise method for doping.

1.3.1. Wafer Preparation:
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Start with a clean, high-purity single-crystal silicon wafer of the desired orientation (e.g.,

<100>).

Perform a standard RCA clean or equivalent solvent and acid cleaning procedure to remove

organic and inorganic surface contaminants.

Grow a thin (10-50 nm) screen oxide layer (SiO₂) on the wafer surface to prevent channeling

effects during implantation and to protect the silicon surface.

1.3.2. Ion Implantation:

Load the prepared silicon wafer into a high-energy ion implanter.

Set the implantation parameters:

Species: Antimony (¹²¹Sb⁺)

Energy: 50 keV - 7 MeV (Application dependent. Lower energies for shallow junctions,

higher energies for deep wells).[1]

Dose: 1x10¹⁴ - 2x10¹⁶ atoms/cm² (Determines the peak dopant concentration).[2][4]

Tilt/Twist Angle: Typically 7° tilt and 22° twist to minimize channeling, unless channeling is

desired for deeper profiles.[1]

Perform the implantation process under high vacuum (< 1x10⁻⁶ Torr).

1.3.3. Post-Implantation Annealing:

After implantation, the silicon crystal lattice is damaged and the antimony atoms are not all

electrically active. A high-temperature annealing step is required to repair the damage and

activate the dopants.

Use one of the following annealing methods:

Furnace Annealing: Heat the wafer in a furnace with an inert atmosphere (e.g., N₂ or Ar) at

a temperature between 900°C and 1100°C for 15-60 minutes.
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Rapid Thermal Annealing (RTA): Rapidly heat the wafer to a high temperature (e.g., 1000-

1100°C) for a short duration (e.g., 10-30 seconds) in an inert atmosphere. RTA is often

preferred to minimize dopant diffusion.

Cool the wafer down in a controlled manner to prevent thermal stress and wafer warpage.

1.3.4. Characterization:

Doping Profile: Use Secondary Ion Mass Spectrometry (SIMS) to measure the depth profile

of the antimony concentration.[1][2][3][4]

Sheet Resistance: Use a four-point probe to measure the sheet resistance of the doped

layer, which is related to the active dopant concentration and mobility.

Carrier Concentration and Mobility: Use Hall effect measurements to determine the

electrically active carrier concentration and mobility.

Visualization: Antimony Ion Implantation Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.axcelis.com/wp-content/uploads/2024/10/Comparison_Arsenic_Antimony_Dopant_Distribution_Profiles_Very_High_Energy_Implantation.pdf
https://www.nist.gov/publications/local-structure-antimony-high-dose-antimony-implants-silicon-xafs-and-sims
https://www.researchgate.net/figure/Secondary-Ion-Mass-Spectrometry-SIMS-measures-the-antimony-emitter-profiles-obtained_fig4_269317683
https://www.researchgate.net/publication/236869407_The_Local_Structure_of_Antimony_in_High_Dose_Antimony_Implants_in_Silicon_by_XAFS_and_SIMS
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wafer Preparation

Ion Implantation

Post-Implantation Annealing

Characterization

Silicon Wafer

RCA Clean

Screen Oxide Growth

Antimony Ion Implantation

Furnace or RTA

SIMS Four-Point Probe Hall Effect

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Epitaxial Growth

Antimonide Materials

Device Fabrication

Applications

Molecular Beam Epitaxy (MBE)

GaSb InSb

Metal-Organic Chemical
Vapor Deposition (MOCVD)

InAs/GaSb Superlattice

Photolithography

Etching

Metallization

Infrared Detectors Infrared Lasers High-Speed Transistors

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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